5-Bromouracil, TMS

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

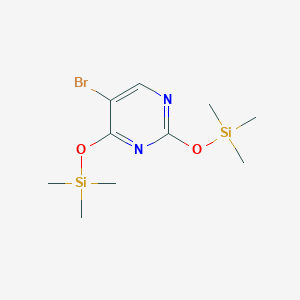

5-Bromouracil, TMS is a useful research compound. Its molecular formula is C10H19BrN2O2Si2 and its molecular weight is 335.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Molecular Biology and DNA Studies

5-Bromouracil is primarily utilized as a nucleotide analog in DNA studies. Its incorporation into DNA allows researchers to investigate mutagenesis, DNA repair mechanisms, and replication fidelity.

Mutagenesis Studies

5-BrU can replace thymine in DNA strands, leading to G-C base pair transitions during replication. This property is exploited to study mutagenesis mechanisms and the effects of base substitutions on genetic integrity.

- Case Study : Research has shown that in thymine-deficient strains of Escherichia coli, the incorporation of 5-BrU into DNA can be quantified using X-ray fluorescence methods. This technique measures the bromine content in the DNA, providing insights into the degree of thymine replacement .

DNA Repair Mechanisms

The ability of cells to recognize and repair 5-BrU-substituted DNA is crucial for understanding cellular responses to DNA damage.

- Research Finding : Studies indicate that prolonged exposure to 5-bromodeoxyuridine (a related compound) affects lymphocyte function in mice, impairing their recovery post-irradiation. This raises concerns regarding the interpretation of experiments involving long-term exposure to brominated nucleotides .

Therapeutic Applications

The potential therapeutic applications of 5-BrU-TMS extend into cancer treatment and antiviral research.

Cancer Research

As a nucleoside analog, 5-BrU has been investigated for its cytotoxic effects on cancer cells.

- Mechanism : By substituting for thymidine during DNA synthesis, 5-BrU can disrupt normal cellular proliferation, leading to apoptosis in rapidly dividing cancer cells.

Antiviral Research

5-BrU has also been studied for its antiviral properties against certain viruses by interfering with viral RNA synthesis.

- Application : Research indicates that modified nucleosides like 5-BrU can inhibit viral replication by being incorporated into viral genomes .

Biochemical Tools

In addition to its biological applications, 5-BrU-TMS serves as a valuable tool in biochemical assays.

Hybridization Studies

The incorporation of 5-BrU-TMS into oligonucleotides enhances their binding affinity for complementary sequences.

- Benefit : Oligonucleotides containing 5-substituted uracil exhibit improved hybridization properties compared to unmodified counterparts, making them useful in diagnostic assays and genetic engineering .

Structural Studies

The structural properties of 5-BrU-TMS have been explored through computational modeling and experimental techniques.

属性

IUPAC Name |

(5-bromo-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWXYMHPDZTFOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=NC(=NC=C1Br)O[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrN2O2Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336081 |

Source

|

| Record name | 5-Bromouracil, TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33282-64-3 |

Source

|

| Record name | 5-Bromouracil, TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。